Cas no 473-29-0 (Dichloramine B)

Dichloramine B 化学的及び物理的性質
名前と識別子
-
- N,N-Dichlorobenzenesulfonamide
- Dichloramine B
- Benzenesulfonamide,N,N-dichloro-
- AC1L28XT
- AC1Q6V9S
- Benzenesulfonamide,N,N-dichloro
- Benzenesulfonedichloramide
- halogen h1
- N,N-dichloroamide of benzenesulfonic acid
- N,N-dichloro-benzenesulfonamide
- N,N-dichlorobenzenesulphonamide
- N,N-Dichloroethylbenzenesulfonamide
- N-dichlorobenzenesulfonamide
- Benzenesulfonamide, N,N-dichloro-
- Dichloroamine B
- DICHLORAMINEB
- NSC80504
- N,N-Dichlorobenzenesulfamide
- NCIOpen2_004330
- Benzenesulfonamide,N-dichloro-
- Benzenesulfonic acid dichloroamide
- PJBJJXCZRAHMCK-UHFFFAOYSA-N
- ZB014005
- F
- EINECS 207-461-9
- AI3-18057
- DTXSID1060053
- MFCD00025025
- D0317
- EN300-19454
- BS-23693
- AKOS009031423
- CS-0207243
- FT-0629450
- 473-29-0
- NSC-80504
- SCHEMBL2117861
- D89628
- NSC 80504
- NS00031680
- n,n-dichlorobenzene sulfonamide
- DTXCID5040548
- DB-051442
-
- MDL: MFCD00025025
- インチ: 1S/C6H5Cl2NO2S/c7-9(8)12(10,11)6-4-2-1-3-5-6/h1-5H
- InChIKey: PJBJJXCZRAHMCK-UHFFFAOYSA-N
- ほほえんだ: ClN(S(C1C([H])=C([H])C([H])=C([H])C=1[H])(=O)=O)Cl
計算された属性
- せいみつぶんしりょう: 224.94200
- どういたいしつりょう: 224.942
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 228
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 45.8
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.562
- ゆうかいてん: 70.0 to 75.0 deg-C
- ふってん: 319.2°Cat760mmHg
- フラッシュポイント: 146.8°C
- 屈折率: 1.594
- PSA: 45.76000
- LogP: 3.06570
- ようかいせい: 未確定
Dichloramine B セキュリティ情報
-
記号:
- ヒント:あぶない
- 危害声明: H271-H315-H319
- 警告文: P210-P220-P221-P264-P280-P283-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P306+P360-P371+P380+P375-P501
- 危険物輸送番号:UN 1479
- 危険カテゴリコード: 8-36/37/38
- セキュリティの説明: S17; S26; S36/37/39
-
危険物標識:
- リスク用語:R8; R36/37/38
- 危険レベル:5.1
- 包装グループ:I
Dichloramine B 税関データ
- 税関コード:2935009090
- 税関データ:
中国税関コード:
2935009090概要:
2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%
申告要素:
製品名, 成分含有量、
要約:
2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%
Dichloramine B 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19454-5.0g |
N,N-dichlorobenzenesulfonamide |
473-29-0 | 91% | 5.0g |
$80.0 | 2023-02-08 | |
Enamine | EN300-19454-1.0g |
N,N-dichlorobenzenesulfonamide |
473-29-0 | 91% | 1g |
$0.0 | 2023-06-07 | |
abcr | AB141138-5 g |
Dichloramine B, 95%; . |
473-29-0 | 95% | 5g |
€110.70 | 2023-05-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D864937-5g |
Dichloramine B |
473-29-0 | ≥95% | 5g |
365.00 | 2021-05-17 | |
Enamine | EN300-19454-2.5g |
N,N-dichlorobenzenesulfonamide |
473-29-0 | 91% | 2.5g |
$49.0 | 2023-09-17 | |
Enamine | EN300-19454-10.0g |
N,N-dichlorobenzenesulfonamide |
473-29-0 | 91% | 10.0g |
$142.0 | 2023-02-08 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0317-25G |
Dichloramine B |
473-29-0 | >95.0%(T) | 25g |
¥1345.00 | 2023-06-14 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0317-5G |
Dichloramine B |
473-29-0 | >95.0%(T) | 5g |
¥455.00 | 2023-06-14 | |
SHENG KE LU SI SHENG WU JI SHU | sc-486756-5g |
Dichloramine B, |
473-29-0 | 5g |
¥775.00 | 2023-09-05 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154266-500g |
Dichloramine B |
473-29-0 | >95.0%(T) | 500g |
¥1283.90 | 2023-09-03 |
Dichloramine B 関連文献
-
San-Jun Zhi,Hao Sun,Guangqian Zhang,Guigen Li,Yi Pan Org. Biomol. Chem. 2010 8 628
-
Galina G. Levkovskaya,Tat'yana I. Drozdova,Igor' B. Rozentsveig,Anna N. Mirskova Russ. Chem. Rev. 1999 68 581
-
Mengru Li,Haiyan Yuan,Baozhong Zhao,Fushun Liang,Jingping Zhang Chem. Commun. 2014 50 2360
-
4. Preparation and structures of halidelon complexes of carbon tetrahalides and tetrahalogenoethylenesJ. A. Creighton,K. M. Thomas J. Chem. Soc. Dalton Trans. 1972 403
-
5. Determination of the molecular orientation of a phthalocyanine derivative in a Langmuir–Blodgett film by polarized UV–VIS spectraWang Yan,Yuqing Zhou,Xinping Wang,Wenqi Chen,Shiquan Xi J. Chem. Soc. Chem. Commun. 1992 873
Dichloramine Bに関する追加情報
Dichloramine B: Chemical Profile and Recent Applications
Dichloramine B, with the chemical formula CAS no. 473-29-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its strong oxidizing properties, has garnered considerable attention due to its versatile applications in various scientific domains. Understanding its structural attributes, synthesis methods, and emerging research findings is essential for leveraging its potential in modern chemical and biomedical applications.
The molecular structure of Dichloramine B consists of a benzene ring substituted with two chlorine atoms and an amine group. This unique arrangement imparts distinct reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both electron-withdrawing chlorine atoms and an electron-donating amine group creates a balance that enhances its utility in catalytic processes and as a precursor in medicinal chemistry.
In recent years, Dichloramine B has been explored for its role in the development of novel pharmaceutical agents. Its ability to participate in nucleophilic substitution reactions has been harnessed to create derivatives with potential therapeutic benefits. For instance, researchers have investigated its use in synthesizing compounds that exhibit antimicrobial properties. These studies have shown that certain modifications of the Dichloramine B structure can enhance its efficacy against resistant bacterial strains, offering promising avenues for antibiotic development.
Moreover, Dichloramine B has found applications in the field of materials science. Its oxidative nature makes it suitable for use as a bleaching agent and a polymerization initiator. In polymer chemistry, it has been employed to modify the properties of synthetic resins, improving their thermal stability and mechanical strength. These advancements underscore the compound's versatility beyond traditional organic synthesis.
Recent research has also delved into the environmental impact of Dichloramine B. Studies have examined its degradation pathways and ecotoxicological effects, providing insights into how it interacts with natural systems. This research is crucial for developing sustainable practices in industrial applications where Dichloramine B is utilized. By understanding its environmental footprint, scientists can design processes that minimize waste and reduce ecological impact.
The synthesis of Dichloramine B typically involves chlorination reactions on aniline derivatives. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that the compound meets stringent quality standards for industrial and laboratory use. Techniques such as catalytic hydrogenation and controlled electrochemical oxidation have been refined to enhance the efficiency of producing high-purity Dichloramine B.
In conclusion, Dichloramine B stands as a multifaceted compound with broad applications across chemistry and pharmaceuticals. Its unique structural features enable diverse reactivity, making it indispensable in both synthetic chemistry and material science. As research continues to uncover new uses and refine synthetic processes, the importance of Dichloramine B is set to grow further. The ongoing exploration of its potential benefits underscores its significance as a cornerstone in modern chemical innovation.
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